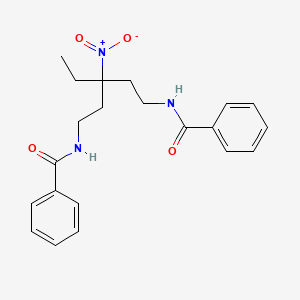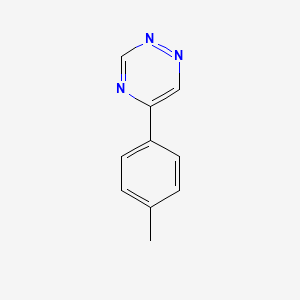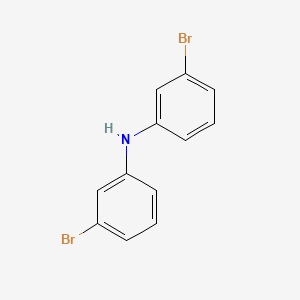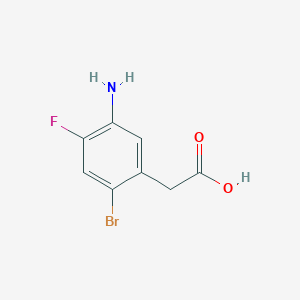
2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid typically involves the bromination and fluorination of a suitable phenylacetic acid precursor, followed by the introduction of an amino group. One common method involves the bromination of 2-fluorophenylacetic acid using bromine in the presence of a catalyst, followed by nitration and reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds or halogen exchange reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organometallic reagents, halogen exchange reagents, solvents like THF or DMF.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or THF as solvents.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Nitro derivatives.
Reduction: Amines.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties, such as conductive polymers and fluorescent dyes.
Biological Research: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, bromine, and fluorine groups allows the compound to form hydrogen bonds, halogen bonds, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-2-bromo-4-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(5-Amino-2-bromo-4-methylphenyl)acetic acid: Similar structure but with a methyl group instead of fluorine.
2-(5-Amino-2-bromo-4-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug development and other applications where these properties are desirable .
Propiedades
Fórmula molecular |
C8H7BrFNO2 |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
2-(5-amino-2-bromo-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2,11H2,(H,12,13) |
Clave InChI |
JUUMLECYZLSTGF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1N)F)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
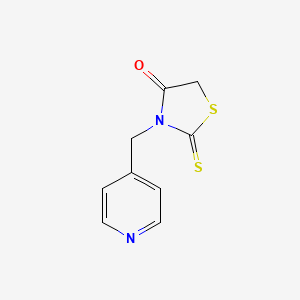
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
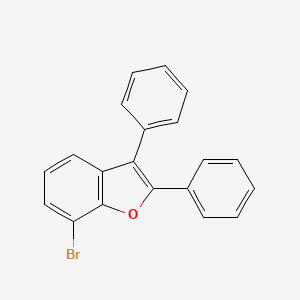
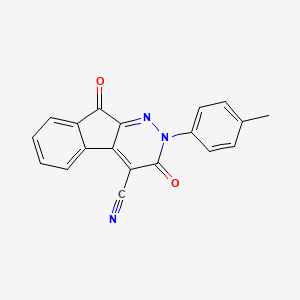
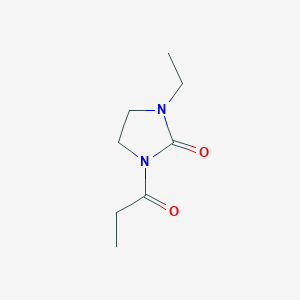
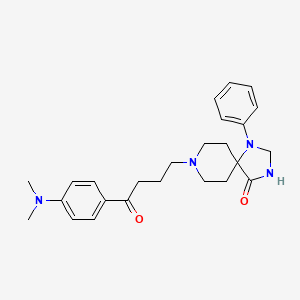
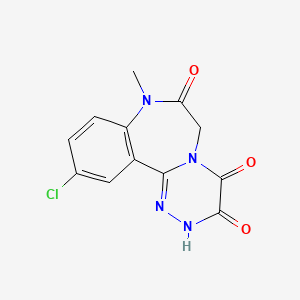
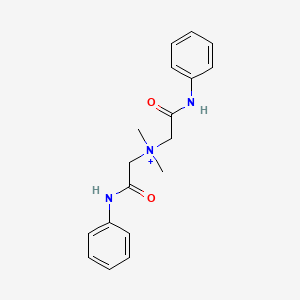
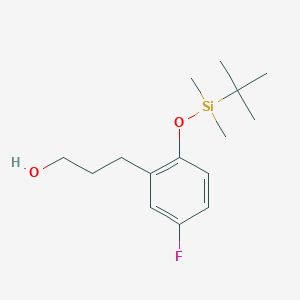
![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
